molecular formula C16H24O2 B12565681 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester CAS No. 279243-72-0

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester

Cat. No.: B12565681
CAS No.: 279243-72-0
M. Wt: 248.36 g/mol
InChI Key: ZCEVKNIQXPNZBG-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester is a chemical compound with a unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and reactivity. The compound’s structure includes a bicyclo[2.2.1]heptane core with a carboxylic acid esterified to a 1-ethylcyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester typically involves the esterification of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 1-ethylcyclohexanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces esters or amides depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-cyano-, ethyl ester

Uniqueness

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. The 1-ethylcyclohexyl group provides steric hindrance and influences the compound’s reactivity and interaction with biological targets.

Properties

CAS No.

279243-72-0

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

(1-ethylcyclohexyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C16H24O2/c1-2-16(8-4-3-5-9-16)18-15(17)14-11-12-6-7-13(14)10-12/h6-7,12-14H,2-5,8-11H2,1H3

InChI Key

ZCEVKNIQXPNZBG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)OC(=O)C2CC3CC2C=C3

Origin of Product

United States

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